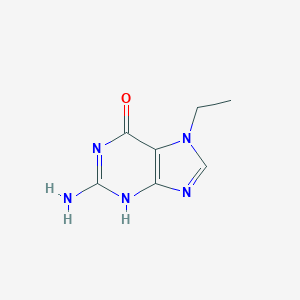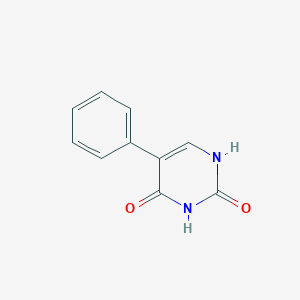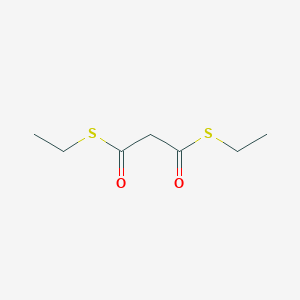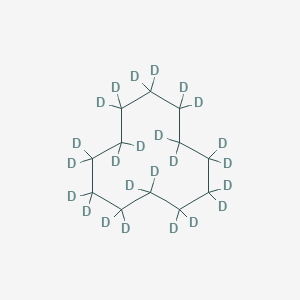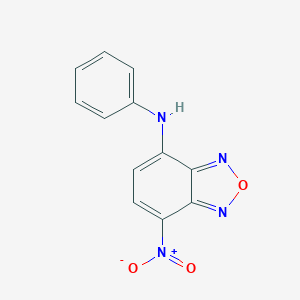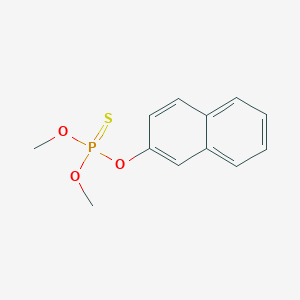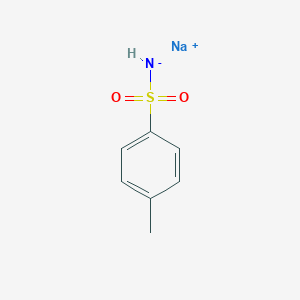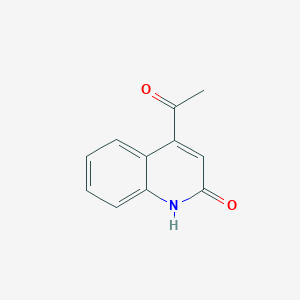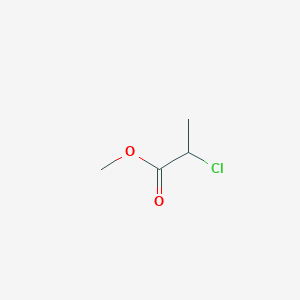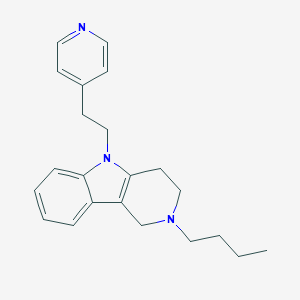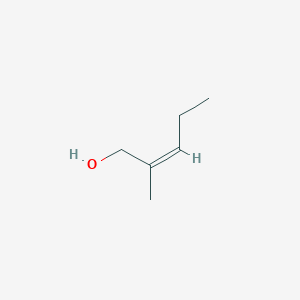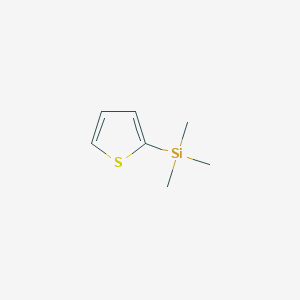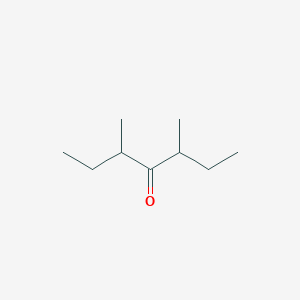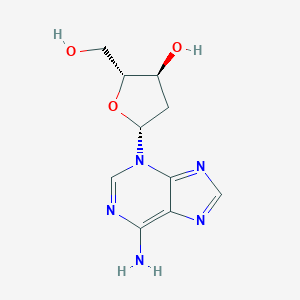
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine, also known as 2'-deoxyadenosine, is a nucleoside that plays an essential role in DNA synthesis. It is composed of a purine base (adenine) and a deoxyribose sugar, which is a component of DNA.
Mecanismo De Acción
2'-deoxyadenosine functions as a building block for DNA synthesis. It is incorporated into DNA during replication and repair processes. It forms hydrogen bonds with thymine, which is the complementary base in DNA. This base pairing is crucial for maintaining the integrity of the DNA molecule.
Efectos Bioquímicos Y Fisiológicos
2'-deoxyadenosine has several biochemical and physiological effects. It is essential for DNA synthesis and repair, and its absence can lead to DNA damage and mutations. It can also affect cell proliferation and differentiation. Additionally, it has been shown to have antiviral and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2'-deoxyadenosine in lab experiments include its high yield during synthesis, its availability, and its use as a marker for DNA damage and repair studies. However, its limitations include its potential toxicity at high concentrations and its instability in solution.
Direcciones Futuras
There are several future directions for research involving 2'-deoxyadenosine. One area of interest is its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its use as a precursor for the synthesis of modified nucleosides and nucleotides with unique properties. Additionally, its role in DNA damage and repair processes is still not fully understood and requires further investigation.
In conclusion, 2'-deoxyadenosine is a crucial molecule in DNA synthesis and repair processes. Its synthesis method is efficient, and it has several scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2'-deoxyadenosine could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2'-deoxyadenosine involves the reaction between adenine and 2-deoxy-D-ribose. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is purified using chromatography techniques. The yield of the synthesis process is typically high, making it an efficient method for producing 2'-deoxyadenosine.
Aplicaciones Científicas De Investigación
2'-deoxyadenosine is widely used in scientific research, including molecular biology, biochemistry, and genetics. It is used as a substrate for enzymes involved in DNA synthesis, such as DNA polymerases. It is also used as a marker for DNA damage and repair studies. Additionally, it is used as a precursor for the synthesis of other nucleosides and nucleotides.
Propiedades
Número CAS |
19046-84-5 |
|---|---|
Nombre del producto |
3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine |
Fórmula molecular |
C10H13N5O3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-8)15(4-14-9)7-1-5(17)6(2-16)18-7/h3-7,11,16-17H,1-2H2,(H,12,13)/t5-,6+,7+/m0/s1 |
Clave InChI |
MSOJDYLXMZCMKC-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=C3C2=NC=N3)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC(=N)C3=C2N=CN3)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC(=C3C2=NC=N3)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



